Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate
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Overview
Description
Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indole derivatives . The specific steps for this compound may include:
Formation of the Indole Core: Reacting phenylhydrazine with a suitable ketone in the presence of an acid catalyst.
Functionalization: Introducing the hydroxy and carboxylate groups through subsequent reactions, such as esterification and hydroxylation.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-2-carboxylic acid: Another indole derivative with carboxylate functionality.
Comparison:
Uniqueness: Ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86193-96-6 |
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Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 1-hydroxy-2,3-diphenylindolizine-8-carboxylate |
InChI |
InChI=1S/C23H19NO3/c1-2-27-23(26)18-14-9-15-24-20(17-12-7-4-8-13-17)19(22(25)21(18)24)16-10-5-3-6-11-16/h3-15,25H,2H2,1H3 |
InChI Key |
IVKROBSCHMXXLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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